molecular formula C19H19FN2O3S B2844530 (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-82-1

(3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2844530
CAS No.: 851806-82-1
M. Wt: 374.43
InChI Key: NAEPAMHMQRTWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative using dimethyl sulfate or methyl iodide in the presence of a base.

    Synthesis of the 2-fluorobenzylthio group: This involves the nucleophilic substitution of a 2-fluorobenzyl halide with a thiol compound.

    Construction of the imidazole ring: This can be done through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Coupling of the fragments: The final step involves coupling the 3,4-dimethoxyphenyl group with the 2-fluorobenzylthio-imidazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may be explored for its potential pharmacological properties. Compounds with similar structures have shown activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dimethoxyphenyl)(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (3,4-dimethoxyphenyl)(2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (3,4-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it potentially more effective in its applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEPAMHMQRTWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.